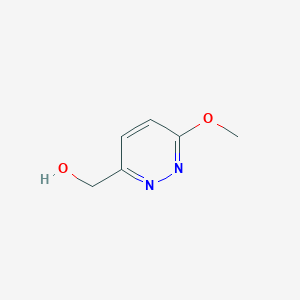

(6-Methoxypyridazin-3-yl)methanol

説明

(6-Methoxypyridazin-3-yl)methanol is a pyridazine derivative characterized by a methoxy group at the 6-position and a hydroxymethyl group at the 3-position of the heteroaromatic ring. Its molecular formula is C₆H₇N₂O₂ (as part of larger structures, e.g., C₁₂H₁₂N₂O₂ in substituted forms), with a molar mass of 216.24 g/mol . This compound serves as a critical intermediate or functional moiety in pharmaceuticals, such as:

- TAK-385: A gonadotropin-releasing hormone (GnRH) antagonist used in oncology, where the pyridazine moiety contributes to reduced cytochrome P450 inhibition and enhanced in vivo activity .

- M3814 (Nedisertib): A DNA-dependent protein kinase (DNA-PK) inhibitor with an IC₅₀ of 0.6 nM, leveraging the pyridazine group for selective binding to the kinase’s hydrophobic pocket .

Its structural flexibility allows for modifications that influence solubility, metabolic stability, and target affinity.

特性

IUPAC Name |

(6-methoxypyridazin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAODUOUIWBJNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30530143 | |

| Record name | (6-Methoxypyridazin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89532-79-6 | |

| Record name | (6-Methoxypyridazin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methoxypyridazin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

(6-Methoxypyridazin-3-yl)methanol can be synthesized from methyl 6-methoxypyridazine-3-carboxylate. The synthesis involves the reduction of the ester using sodium tetrahydroborate (NaBH4) and calcium chloride (CaCl2) in a mixture of methanol and tetrahydrofuran (THF) at room temperature. The reaction is typically completed within one hour, yielding this compound as a brown oil .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and solvents makes it feasible for large-scale production.

化学反応の分析

Reaction Conditions and Yield

-

Starting Material: Methyl 6-methoxypyridazine-3-carboxylate

-

Reagents:

-

Sodium tetrahydroborate

-

Calcium chloride

-

Tetrahydrofuran (THF)

-

Methanol

-

The reaction is performed under the following conditions:

-

Temperature: Room temperature

-

Duration: 1 hour

The yield of (6-Methoxypyridazin-3-yl)methanol from this reaction is approximately 73% .

Reaction Mechanism

-

Reduction Step:

The methyl ester undergoes reduction facilitated by sodium tetrahydroborate, converting the carboxylate to the corresponding alcohol. -

Workup:

The reaction mixture is quenched with water, followed by concentration under reduced pressure, yielding a brown oil that contains this compound.

Characterization

The product can be characterized using techniques such as:

-

NMR Spectroscopy: The NMR spectrum shows characteristic peaks that confirm the structure.

Chemical Reactions Involving this compound

This compound can undergo various chemical transformations, which are essential for its application in synthetic organic chemistry.

Reduction Reactions

This compound can be further reduced to form more complex derivatives or to modify its functional groups. For instance:

-

Reagents: Lithium aluminum hydride or other reducing agents can be employed.

Substitution Reactions

The hydroxymethyl group in this compound can participate in nucleophilic substitution reactions:

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides | Base catalysis | Alkoxy derivatives |

Oxidation Reactions

Oxidation of the hydroxymethyl group can lead to the formation of aldehydes or carboxylic acids:

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic conditions | Aldehyde or Carboxylic acid |

Biological Studies

Studies have shown that derivatives of this compound may interact with biological targets, leading to therapeutic effects.

科学的研究の応用

Chemistry

In organic synthesis, (6-Methoxypyridazin-3-yl)methanol serves as an intermediate for creating more complex organic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for synthesizing derivatives with specific functional groups.

Recent studies have highlighted the compound's potential anticancer properties. For instance, a study demonstrated that derivatives containing this compound exhibited significant cytotoxic effects against cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating effective inhibition of cell proliferation .

Additionally, the compound has been shown to induce apoptosis in cancer cells, suggesting its role in cancer therapy development. The mechanism involves interactions with specific molecular targets, where the hydroxyl group can form hydrogen bonds with biological molecules .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for modifications that can tailor its properties for specific applications in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the anticancer activity of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives had IC50 values as low as 9 µM against HCT-116 cells, showcasing their potential as therapeutic agents .

Case Study 2: Mechanism of Action

Research conducted on the apoptotic effects of this compound revealed that treatment with this compound led to a significant increase in early and late apoptotic cells across several cancer cell lines. Flow cytometric analysis demonstrated a concentration-dependent increase in apoptosis markers, indicating its effectiveness in inducing cell death in malignant cells .

作用機序

The mechanism of action of (6-Methoxypyridazin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridazine/Pyridine Families

The following table highlights key structural and functional differences between (6-Methoxypyridazin-3-yl)methanol and related compounds:

Key Observations:

- Ring System: Pyridazine derivatives (e.g., this compound) exhibit distinct electronic properties compared to pyridine analogues due to the presence of two adjacent nitrogen atoms, influencing hydrogen bonding and π-stacking interactions .

- Positional Isomerism: The location of the hydroxymethyl group (e.g., 3- vs. 4-position in pyridazines) alters steric hindrance and binding affinity. For example, (6-Chloro-3-methoxypyridazin-4-yl)methanol is used in synthesizing kinase inhibitors with modified selectivity .

Functional Analogues in Drug Development

(a) M3814 (Nedisertib) vs. TAK-385

Both drugs incorporate this compound as a substructure but target different pathways:

- M3814 : Binds DNA-PK via interactions between its pyridazine group and residues Met3729, Asn3926, and Met3929, achieving 0.6 nM potency . Its morpholine-quinazoline extension enhances selectivity over other kinases (<1 µM IC₅₀ for only 8/284 tested kinases) .

- TAK-385 : Utilizes the pyridazine moiety to reduce cytochrome P450 inhibition while maintaining GnRH antagonism, critical for minimizing drug-drug interactions in hormone-sensitive cancers .

(b) (4-(6-Methoxypyridazin-3-yl)phenyl)methanol vs. Base Structure

生物活性

(6-Methoxypyridazin-3-yl)methanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized from methyl 6-methoxypyridazine-3-carboxylate through a reduction process using sodium tetrahydroborate (NaBH4) in a solvent mixture of methanol and tetrahydrofuran (THF) at room temperature. The reaction typically yields the compound as a brown oil within one hour.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy group contributes to hydrophobic interactions, which can enhance binding affinity and specificity towards molecular targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, it has been evaluated for its effectiveness against several cancer cell lines:

- MCF-7 Cells : Exhibited substantial decreases in viability with an IC50 value of approximately 9 µM.

- HCT-116 Cells : Showed a reasonable response with an IC50 value of around 25 µM.

- HeLa Cells : Displayed moderate sensitivity with an IC50 greater than 100 µM .

The compound has been shown to induce apoptosis in cancer cells, increasing both early and late apoptotic populations in a concentration-dependent manner .

Case Studies

- Inhibition of DNA-PK : A derivative of this compound, specifically (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814), acts as a catalytic inhibitor of DNA-dependent protein kinase (DNA-PK). This inhibition disrupts DNA repair mechanisms, potentially increasing the susceptibility of tumor cells to chemotherapy and radiotherapy .

- Apoptosis Induction : Flow cytometric analyses revealed that treatment with this compound led to significant increases in both early and late apoptotic cells across various concentrations, indicating its role in promoting programmed cell death in cancerous cells .

Comparative Analysis of Biological Activity

| Cell Line | IC50 Value (µM) | Apoptosis Induction |

|---|---|---|

| MCF-7 | 9 | Early: ~10%, Late: ~40% |

| HCT-116 | 25 | Early: ~10%, Late: ~35% |

| HeLa | >100 | Early: ~10%, Late: Increased at higher concentrations |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (6-Methoxypyridazin-3-yl)methanol, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or oxidation/reduction of precursor pyridazine derivatives. For example, fluorinated analogs (e.g., ) use KMnO₄ in acidic media for oxidation or NaBH₄ in methanol for reduction. Key steps include:

Substitution : Reacting halogenated pyridazine intermediates (e.g., 6-chloropyridazine) with methoxide (NaOMe) under reflux in methanol.

Functionalization : Introducing the hydroxymethyl group via reduction of a carbonyl precursor (e.g., using LiAlH₄ in anhydrous ether).

- Critical Parameters : Solvent polarity (e.g., DMSO enhances fluorination), temperature control (50–80°C for substitution), and inert atmosphere for moisture-sensitive reagents .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (mobile phase: methanol/water, 70:30 v/v) to assess purity. Retention times can be cross-referenced with standards.

- Spectroscopy :

- NMR : ¹H NMR in DMSO-d₆ confirms methoxy (δ 3.8–4.0 ppm) and hydroxymethyl (δ 4.5–5.0 ppm) groups.

- FT-IR : Peaks at ~3200–3400 cm⁻¹ (O-H stretch) and ~1250 cm⁻¹ (C-O of methoxy).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (calculated m/z: 155.06) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately in methanol/ethanol. Test via gravimetric analysis (saturation concentration in solvent at 25°C).

- Stability :

- pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes under strong acidic/basic conditions.

- Storage : Store at –20°C in airtight containers with desiccants to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to compute:

- HOMO-LUMO gaps (predicting charge transfer).

- Electrostatic potential maps (identifying nucleophilic/electrophilic sites).

Q. What crystallographic techniques are suitable for resolving polymorphism in this compound derivatives?

- Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation in ethanol. Resolve crystal packing and hydrogen-bonding networks (e.g., highlights a related crystalline form in a patent).

- PXRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphic phases.

- Thermal Analysis : DSC/TGA identifies phase transitions (melting points, decomposition) .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity of this compound analogs?

- Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, halogenate the pyridazine ring) ( describes sulfonamide derivatives).

Bioassays : Test against target enzymes (e.g., kinase inhibition assays; cites pyridazine-based CDK2 inhibitors).

Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with activity .

Q. What advanced analytical methods resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., ±1 ppm accuracy).

- XPS : Validate oxidation states of heteroatoms (e.g., nitrogen in pyridazine).

- Cross-Validation : Compare with literature data (e.g., validates synthetic routes via spectral matches) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。